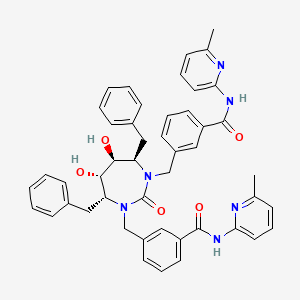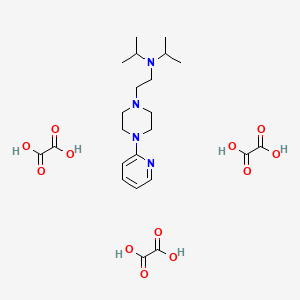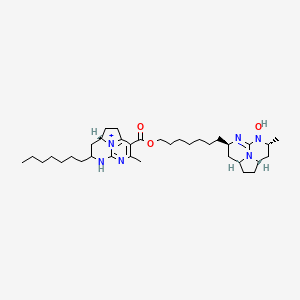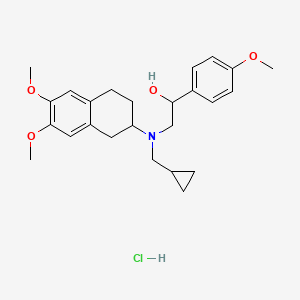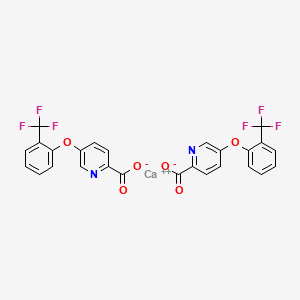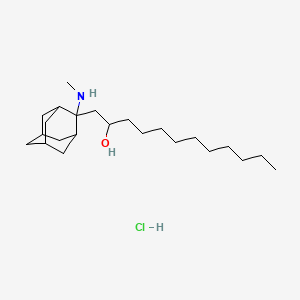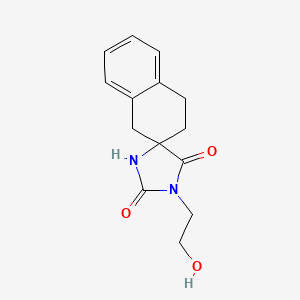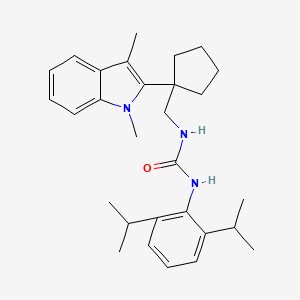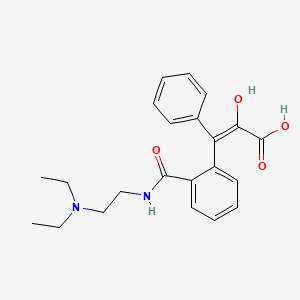
3-(o-((2-(Diethylamino)ethyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(o-((2-(Diethylamino)ethyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a diethylamino group, a carbamoyl group, and a phenylacrylic acid moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-((2-(Diethylamino)ethyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-(diethylamino)ethylamine with an appropriate carboxylic acid derivative to form the carbamoyl intermediate. This intermediate is then reacted with a phenylacrylic acid derivative under controlled conditions to yield the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(o-((2-(Diethylamino)ethyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(o-((2-(Diethylamino)ethyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(o-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride
- 3-(o-((2-(Diethylamino)ethyl)carbamoyl)phenyl)acrylic acid
Uniqueness
3-(o-((2-(Diethylamino)ethyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propriétés
| 112393-00-7 | |
Formule moléculaire |
C22H26N2O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(E)-3-[2-[2-(diethylamino)ethylcarbamoyl]phenyl]-2-hydroxy-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C22H26N2O4/c1-3-24(4-2)15-14-23-21(26)18-13-9-8-12-17(18)19(20(25)22(27)28)16-10-6-5-7-11-16/h5-13,25H,3-4,14-15H2,1-2H3,(H,23,26)(H,27,28)/b20-19+ |
Clé InChI |
ISAFHNAEZDPEFI-FMQUCBEESA-N |
SMILES isomérique |
CCN(CC)CCNC(=O)C1=CC=CC=C1/C(=C(\C(=O)O)/O)/C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)CCNC(=O)C1=CC=CC=C1C(=C(C(=O)O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


